molecular formula C9H11BrN2O2 B1604141 5-Bromo-N-isopropyl-2-nitroaniline CAS No. 863604-71-1

5-Bromo-N-isopropyl-2-nitroaniline

Cat. No. B1604141
M. Wt: 259.1 g/mol
InChI Key: FASQPXTZYZCTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-isopropyl-2-nitroaniline is a chemical compound with the molecular formula C9H11BrN2O2 . It has a molecular weight of 259.1 and is typically stored in a refrigerator . The compound appears as a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of anilines, such as 5-Bromo-N-isopropyl-2-nitroaniline, often involves a multistep process . This process can include nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-isopropyl-2-nitroaniline consists of a bromine atom (Br), a nitro group (NO2), and an isopropyl group (C3H7) attached to an aniline (C6H5NH2) molecule . The InChI code for this compound is 1S/C6H5BrN2O2/c7-4-1-2-6 (9 (10)11)5 (8)3-4/h1-3H,8H2 .


Physical And Chemical Properties Analysis

5-Bromo-N-isopropyl-2-nitroaniline has a molecular weight of 259.1 . It is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research shows the development of synthetic techniques for compounds related to 5-Bromo-N-isopropyl-2-nitroaniline. For instance, Peterson and Tolman (1977) explored the synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines through the reaction of 5-bromo-2-methylpyridine with o-nitroaniline, leading to further structural confirmation and correction of earlier reports (Peterson & Tolman, 1977).

  • Large-Scale Production : Agosti et al. (2017) demonstrated the large-scale production of 5-Bromo-2-nitropyridine, a compound related to 5-Bromo-N-isopropyl-2-nitroaniline, focusing on hydrogen peroxide oxidation. This study provided insights into optimizing production processes for such compounds (Agosti et al., 2017).

Applications in Material Science

  • Spectral Analysis : Sundaraganesan et al. (2005) conducted a detailed study on the vibrational and optical properties of 5-Bromo-2-nitropyridine. Their research utilized Fourier transform Raman and infrared spectroscopy, providing valuable data for materials science applications (Sundaraganesan et al., 2005).

Pharmaceutical and Biological Research

  • Antimicrobial and Anti-tubercular Activity : Shingalapur et al. (2009) synthesized a series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles, which showed significant anti-tubercular and anti-microbial activities. This indicates the potential of 5-Bromo-N-isopropyl-2-nitroaniline derivatives in pharmaceutical applications (Shingalapur, Hosamani & Keri, 2009).

Safety and Toxicity Studies

  • Toxicological Evaluation : A study by Liebert (1990) on a related compound, 5-Bromo-5-Nitro-1,3-Dioxane, provided insights into its safety as a preservative in cosmetic products. This kind of research is crucial for understanding the safety profile of related compounds including 5-Bromo-N-isopropyl-2-nitroaniline (Liebert, 1990).

Miscellaneous Applications

  • Computational Analysis : Arulaabaranam et al. (2021) performed computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, focusing on molecular structure, energy, and biological prominence. This kind of research aids in the theoretical understanding and potential applications of related compounds like 5-Bromo-N-isopropyl-2-nitroaniline (Arulaabaranam et al., 2021)

Safety And Hazards

5-Bromo-N-isopropyl-2-nitroaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASQPXTZYZCTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647932
Record name 5-Bromo-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-isopropyl-2-nitroaniline

CAS RN

863604-71-1
Record name 5-Bromo-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat a mixture of 2,4-dibromonitrobenzene (3.50 g, 12.5 mmol), isopropylamine (4.42 g, 6.40 ml, 74.8 mmol) and n-butanol (20 ml) in a sealed reaction vessel to 117° C. overnight. Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium chloride, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to provide the desired compound as a yellow solid (3.0 g, 94%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-isopropyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-isopropyl-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-isopropyl-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-isopropyl-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-isopropyl-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-isopropyl-2-nitroaniline

Citations

For This Compound
4
Citations
Y Sun, H Tang, X Wang, F Feng, T Fan… - Journal of Enzyme …, 2022 - Taylor & Francis
… For the synthesis of target compounds 15g–15k (Scheme 3), 5-bromo-N-isopropyl-2-nitroaniline (16) was used as the starting material. Compound 16 was reduced to intermediate 17 …
Number of citations: 3 www.tandfonline.com
Z Huang, B Zhao, Z Qin, Y Li, T Wang, W Zhou… - European Journal of …, 2019 - Elsevier
Based on the significantly synergistic effects of CDK4 and VEGFR2 inhibitors on growth of cancer cells, a series of novel multi-kinase inhibitors targeting CDK4 and VEGFR2 were …
Number of citations: 19 www.sciencedirect.com
X Wang, X Liu, J Huang, C Liu, H Li, C Wang… - European Journal of …, 2022 - Elsevier
Cyclin-dependent kinase 9 (CDK9) is a transcriptional regulator and a potential therapeutic target in hematologic malignancies. Selective and transient CDK9 inhibition reduces Mcl-1 …
Number of citations: 6 www.sciencedirect.com
Y Fan, Z Huang, X Wang, Y Ma, Y Li, S Yang, Y Shi - Molecules, 2020 - mdpi.com
… 5-bromo-N-isopropyl-2-nitroaniline(2). An orange mixture of 4-bromo-2-fluoro-1 -nitrobenzene (4 g, 18.18 mmol), isopropylamine (1.7 mL, 20 mmol) and K 2 CO 3 (2.51 g, 36.36 mmol) …
Number of citations: 3 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.